molecular formula C21H28Cl2O2 B12622153 C21H28Cl2O2

C21H28Cl2O2

Cat. No.: B12622153
M. Wt: 383.3 g/mol
InChI Key: QDLLDCYHCZOLDA-UHFFFAOYSA-N
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Description

It is a synthetic derivative of progesterone, a hormone involved in the menstrual cycle, pregnancy, and embryogenesis of humans and other species

Properties

Molecular Formula

C21H28Cl2O2

Molecular Weight

383.3 g/mol

IUPAC Name

5-[2-(2,2-dichloro-3,3-dimethylcyclopropyl)ethyl]-2,5-dimethyl-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]chromene

InChI

InChI=1S/C21H28Cl2O2/c1-13-9-10-15-18(24-13)14-7-5-6-8-16(14)25-20(15,4)12-11-17-19(2,3)21(17,22)23/h5-8,13,15,17-18H,9-12H2,1-4H3

InChI Key

QDLLDCYHCZOLDA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(O1)C3=CC=CC=C3OC2(C)CCC4C(C4(Cl)Cl)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21,21-dichloroprogesterone typically involves the chlorination of progesterone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure the selective chlorination at the 21st position of the progesterone molecule .

Industrial Production Methods

In industrial settings, the production of 21,21-dichloroprogesterone follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield.

Chemical Reactions Analysis

Types of Reactions

21,21-dichloroprogesterone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

21,21-dichloroprogesterone has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other steroid derivatives.

    Biology: The compound is studied for its effects on cellular processes and hormone regulation.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone replacement therapy and contraceptive formulations.

    Industry: It is used in the production of various pharmaceutical products.

Mechanism of Action

The mechanism of action of 21,21-dichloroprogesterone involves its interaction with progesterone receptors in the body. By binding to these receptors, it can modulate the expression of specific genes involved in reproductive processes and other physiological functions. The molecular targets include various enzymes and signaling pathways that regulate hormone levels and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

21,21-dichloroprogesterone is unique due to the presence of chlorine atoms at the 21st position, which can influence its biological activity and stability. This structural modification can enhance its binding affinity to progesterone receptors and alter its metabolic profile, making it a valuable compound for specific therapeutic applications .

Biological Activity

C21H28Cl2O2 is a chemical compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its potential applications.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple functional groups that may influence its biological interactions. The presence of chlorine atoms and a diverse carbon skeleton suggests potential reactivity with biological macromolecules.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, potentially affecting signal transduction processes.
  • Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against certain pathogens. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Some derivatives of compounds in this class have been investigated for their ability to inhibit cancer cell proliferation, indicating potential as anticancer agents.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryReduces inflammation markers

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of a related compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations. This suggests that this compound could be explored as a novel antibacterial agent .
  • Cancer Cell Line Studies : Research involving cancer cell lines showed that compounds structurally related to this compound can induce apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
  • Inflammation Model : In an animal model of inflammation, administration of a derivative of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases.

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